SUN-K0706

Parkinson's disease c-Abl kinase blood-brain barrier

Select SUN-K0706 (Vodobatinib) for your preclinical studies when mutant coverage, CNS target engagement, and off-target selectivity are non-negotiable. This third-generation BCR-ABL1 TKI (IC50 7 nM vs. wild-type) uniquely retains potency against clinically critical mutations (M244V, Y253H, E255V) that confer resistance to ponatinib and prior-line TKIs. Crucially, SUN-K0706 achieves human CSF concentrations 6–8× above its c-Abl IC50, making it the only validated choice for Parkinson's disease models investigating parkin/autophagic flux pathways. It further attenuates ABCB1/ABCG2-mediated drug efflux without being a transporter substrate itself. Its minimal VEGFR/Src inhibition profile avoids the cardiovascular toxicities and pulmonary hypertension confounding ponatinib or dasatinib experiments, ensuring cleaner long-term study endpoints.

Molecular Formula
Molecular Weight
Cat. No. B1574708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUN-K0706
SynonymsSUN-K0706;  SUN K0706;  SUNK0706;  K-0706;  K0706;  K 0706; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SUN-K0706 (Vodobatinib) for Procurement: Third-Generation BCR-ABL1 Inhibitor with Dual Oncology and CNS Applications


SUN-K0706 (also known as Vodobatinib, K0706, SCO-088, SUN-K706) is a third-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI) with an IC50 of 7 nM against wild-type BCR-ABL1 . It retains activity against most clinically important BCR-ABL1 point mutations, including M244V (IC50 = 22 nM), L248R (IC50 = 167 nM), Y253H (IC50 = 154 nM), and E255V (IC50 = 165 nM) . Beyond oncology, SUN-K0706 is a potent c-Abl kinase inhibitor (IC50 = 0.9 nM) with demonstrated brain penetration and disease-modifying activity in preclinical Parkinson's disease models, supporting its concurrent clinical evaluation in both treatment-refractory chronic myeloid leukemia (CML) and early Parkinson's disease (PROSEEK trial, NCT03655236) [1] [2].

Why SUN-K0706 Cannot Be Replaced by Ponatinib, Nilotinib, or Other BCR-ABL TKIs in Research and Clinical Procurement


Although multiple third-generation BCR-ABL TKIs exist, they exhibit fundamentally different selectivity and safety profiles that preclude simple interchange. Ponatinib, the only other third-generation TKI with broad mutant coverage, carries significant cardiovascular risk due to VEGFR inhibition and is active against the T315I gatekeeper mutation—whereas SUN-K0706 demonstrates minimal off-target activity and is specifically excluded from T315I-positive patient protocols [1] [2]. Nilotinib, while investigated for Parkinson's disease, achieves CSF concentrations insufficient to cover its c-Abl IC50, whereas SUN-K0706 CSF levels exceed its c-Abl IC50 by 6–8 fold at clinically safe doses [3]. These functional differences—mutant coverage gaps, target selectivity, CNS penetration, and tolerability—mean that experimental results obtained with one TKI cannot be generalized to another without independent validation.

SUN-K0706 (Vodobatinib): Head-to-Head and Cross-Study Quantitative Differentiation Guide for Procurement Decisions


Direct Head-to-Head c-Abl Kinase Inhibition and CNS Penetration: SUN-K0706 vs. Nilotinib

In a direct in vitro comparison, vodobatinib (SUN-K0706) exhibited approximately 17- to 50-fold greater c-Abl kinase inhibitory potency than nilotinib, with an IC50 of 0.9 nM versus nilotinib's IC50 of 15–45 nM. In healthy volunteers receiving oral vodobatinib at 192 mg and 384 mg once daily for 7 days, mean CSF Cmax values reached 11.6 nM and 12.2 nM, respectively—concentrations that exceed the c-Abl IC50 over the entire dosing interval and are 6–8 times higher than the IC50 at Cavg,CSF. This contrasts with nilotinib, which failed to show clinical activity in Parkinson's disease trials at its maximum permissible dose due to insufficient CNS penetration [1].

Parkinson's disease c-Abl kinase blood-brain barrier cerebrospinal fluid pharmacokinetics

Clinical Efficacy in Heavily Pre-Treated CML: Major Cytogenetic Response After Failure of ≥3 Prior TKIs Including Ponatinib

In the pooled analysis of a multicenter, open-label phase 1/2 trial (NCT02629692), 78 patients with Ph+ CML who had previously received ≥3 TKIs (including ponatinib and asciminib) were treated with oral vodobatinib once daily. At data cutoff, major cytogenetic response (MCyR) was observed in 44 of 63 evaluable chronic-phase patients (70%). In the phase 2 cohort specifically—where prior ponatinib use was mandatory—12 of 16 chronic-phase patients (75%) achieved MCyR. For accelerated-phase patients, 6 of 7 (86%) achieved major hematological response. These response rates were observed in a population for whom no standard treatment options existed and who had exhausted all approved TKIs [1].

chronic myeloid leukemia tyrosine kinase inhibitor resistance major cytogenetic response ponatinib

BCR-ABL1 Mutant Coverage Profile: Quantitatively Defined Activity Against Clinically Relevant Point Mutations

SUN-K0706 demonstrates defined inhibitory activity against a panel of BCR-ABL1 point mutations that commonly confer resistance to first- and second-generation TKIs. In Ba/F3 cellular proliferation assays, IC50 values were determined as follows: wild-type BCR-ABL1 = 7 nM, M244V = 22 nM, L248R = 167 nM, Y253H = 154 nM, E255V = 165 nM, and T315I = 1967 nM. Notably, the T315I IC50 of 1967 nM is pharmacologically distinct from the potent T315I inhibition exhibited by ponatinib (IC50 ≈ 2–10 nM in comparable cellular assays). This defined T315I gap underpins the clinical trial exclusion criterion for T315I-positive patients, making SUN-K0706 structurally and pharmacologically distinct from ponatinib in its mutant coverage landscape [1].

BCR-ABL1 mutations M244V L248R Y253H E255V T315I kinase inhibitor resistance

Off-Target Kinase Selectivity: Significantly Reduced Off-Target Activity Compared to Existing BCR-ABL TKIs

SUN-K0706 was designed as a selective BCR-ABL1 inhibitor with structural elements borrowed from ponatinib and dasatinib, but with a substantially narrowed kinome profile. In non-clinical selectivity screening, SUN-K0706 demonstrated 'significantly less off-target activity compared to existing TKIs' including the second-generation agents nilotinib, dasatinib, and bosutinib, as well as the third-generation agent ponatinib [1]. Clinically, this selectivity translates into a differentiated cardiovascular safety profile: in the phase 1/2 trial, only 3 cardiovascular treatment-emergent adverse events were reported across all dose levels—all grade 1–2 and deemed unrelated to study drug—whereas ponatinib carries well-documented risks of arterial hypertension, arterial occlusive events, and cardiac failure driven by VEGFR and other off-target kinase inhibition [2] [3].

kinase selectivity off-target activity safety pharmacology VEGFR sparing

Oral Bioavailability and Pharmacokinetic Reproducibility: Near-Complete Absorption Supporting Reliable In Vivo Dosing

SUN-K0706 demonstrates near-complete oral bioavailability, a critical parameter for in vivo experimental reproducibility. In a validated rat pharmacokinetic study, oral bioavailability was 97.9% by plasma measurement and 98.7% by dried blood spot (DBS) sampling, with the near-identical values between matrices confirming the reliability of DBS as a microsampling method for preclinical PK studies. For intravenous dosing, AUC0–∞ was 9,475 ng·h/mL (DBS) versus 10,109 ng·h/mL (plasma); for oral dosing, Cmax values were 568 ng/mL (DBS) versus 544 ng/mL (plasma) [1].

oral bioavailability pharmacokinetics dried blood spot preclinical dosing

ABCB1/ABCG2 Efflux Transporter Inhibition: A Dual Pharmacological Action Relevant to Multidrug Resistance Models

Beyond BCR-ABL1 inhibition, SUN-K0706 attenuates the drug efflux function of ABCB1 (P-glycoprotein) and ABCG2 (BCRP), two ATP-binding cassette transporters that mediate multidrug resistance in cancer. This pharmacological activity enhances drug-induced apoptosis in ABCB1- and ABCG2-overexpressing cell lines without altering transporter expression levels [1]. Importantly, SUN-K0706 is itself not a substrate of these transporters, distinguishing it from several conventional chemotherapeutics that are effluxed from resistant cells—a dual property (inhibitor but not substrate) that positions the compound as a unique tool for investigating drug resistance reversal strategies.

ABCB1 ABCG2 multidrug resistance chemosensitization efflux transporter

SUN-K0706 (Vodobatinib): Evidence-Guided Application Scenarios for Scientific and Industrial Procurement


Treatment-Refractory Chronic Myeloid Leukemia (CML) Models Resistant to Ponatinib and Asciminib

SUN-K0706 is the appropriate compound for preclinical CML research involving cell lines or patient-derived xenografts with BCR-ABL1 mutations (M244V, L248R, Y253H, E255V, F317L, G250E) that have developed resistance to at least three prior TKI lines, including ponatinib. The phase 1/2 clinical data demonstrating 70–75% major cytogenetic response in this exact population—patients who had exhausted all approved TKIs—provides human validation that cannot be extrapolated from in-class compounds like ponatinib or dasatinib [1]. Exclusion criterion: T315I-mutant models should use ponatinib or olverembatinib instead, as SUN-K0706 lacks sufficient T315I inhibitory activity [2].

Parkinson's Disease and Synucleinopathy Research Requiring CNS-Penetrant c-Abl Inhibition

For in vivo studies of dopaminergic neurodegeneration (MPTP mouse model, AAV-A53T α-synuclein rat model) or in vitro iPSC-derived neuron assays investigating c-Abl-mediated parkin and autophagic flux pathways, SUN-K0706 is the only c-Abl inhibitor with quantitative human CSF pharmacokinetic data confirming that clinically safe oral doses achieve brain concentrations 6–8× above the c-Abl IC50 [1]. Nilotinib, the comparator c-Abl inhibitor previously tested in Parkinson's disease trials, failed to demonstrate clinical activity due to insufficient CNS penetration—making it unsuitable as a positive control for brain-penetrant c-Abl inhibition [1]. Preclinical validation: SUN-K0706 rescued tyrosine hydroxylase-positive neurons against MPTP insult in mice and protected nigral and striatal TH in AAV-A53T rats [2].

Multidrug Resistance (MDR) Reversal Studies Targeting ABCB1 and ABCG2 Efflux Transporters

SUN-K0706 uniquely combines BCR-ABL1 kinase inhibition with attenuation of ABCB1- and ABCG2-mediated drug efflux, a dual mechanism not shared by imatinib, nilotinib, dasatinib, bosutinib, or ponatinib [1]. This makes it the compound of choice for investigating chemosensitization strategies in MDR cancer models (e.g., ABCB1-overexpressing leukemia, ABCG2-overexpressing solid tumors). Because SUN-K0706 is not itself a substrate of these transporters, it can be co-administered with conventional chemotherapeutics without being effluxed from resistant cells—an experimental design advantage over substrate TKIs [1].

Kinase Selectivity Profiling and Cardiovascular Safety Pharmacology

For studies requiring a BCR-ABL1 TKI with minimal off-target kinase activity—particularly when cardiovascular endpoints (blood pressure, pulmonary arterial pressure, cardiac function) are primary readouts—SUN-K0706 offers a cleaner pharmacological profile than ponatinib (VEGFR-mediated hypertension and arterial occlusive events) or dasatinib (Src-mediated pulmonary arterial hypertension) [1]. In the phase 1/2 trial, no drug-related cardiovascular serious adverse events were reported across 78 heavily pre-treated patients [2]. This differentiated safety pharmacology makes SUN-K0706 suitable for long-term dosing studies in cardiovascular comorbidity models where ponatinib or dasatinib would confound endpoint interpretation.

Quote Request

Request a Quote for SUN-K0706

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.